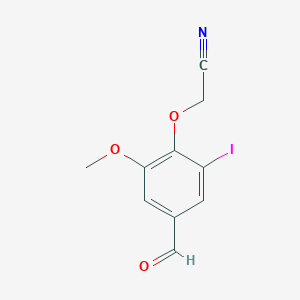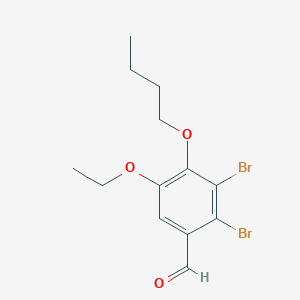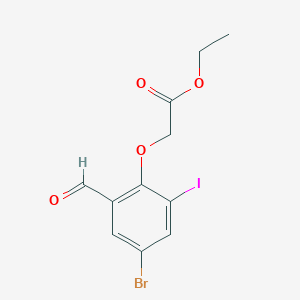![molecular formula C20H24O3 B3286778 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-62-9](/img/structure/B3286778.png)
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and structural characterization of new complexes involving derivatives of tert-butyl-methylphenol and methoxybenzaldehyde, such as those found in the synthesis of oxidovanadium(V) complexes, demonstrate their potential in inorganic chemistry and coordination compounds research (Back et al., 2012).
Research on the electrochemical oxidation of similar compounds, like 2,6-di-tert-butyl-4-methylphenol, provides insights into their reactivity and potential for generating side-chain-oxidized phenols, which are valuable in synthetic organic chemistry (Ohmori et al., 1985).
Investigations into the reduction and subsequent oxidation of tert-butyl-methylphenol derivatives, such as 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, are pivotal in understanding the formation of o-benzoquinones and their photostability, contributing to photochemistry and materials science (Arsenyev et al., 2016).
Chemical Transformations and Applications
Studies on the synthesis of chalcone derivatives from halogenated vanillin, closely related to methoxybenzaldehyde, highlight the importance of these compounds in creating novel substances with potential antioxidant properties, relevant to pharmaceutical and medicinal chemistry (Rijal et al., 2022).
Research on the synthesis of organophosphorus derivatives from similar compounds provides insight into the creation of new chemical entities with potential applications in various fields including materials science and industrial chemistry (Prishchenko et al., 2008).
Exploration of the synthesis of phosphorus derivatives, starting from related benzaldehydes, underlines the versatility of these compounds in synthesizing new materials with potential applications in various technological fields (Prishchenko et al., 2006).
Molecular Synthesis
The efficient synthesis of tert-butyl-methylphenol derivatives via solvent-free condensation/reduction reactions demonstrates their utility in developing methodologies for creating novel molecular structures, useful in synthetic organic chemistry and drug design (Becerra et al., 2021).
Studies on the nucleophilic addition to alkyl propiolates using compounds like methoxybenzaldehyde illuminate new pathways for the synthesis of aryloxypropenoates and arylacrylates, contributing to the field of organic synthesis and potential pharmaceutical applications (Yavari et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14-6-8-17(20(2,3)4)19(10-14)23-13-16-11-15(12-21)7-9-18(16)22-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSXKZFGBCXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153015 | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832737-62-9 | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3286705.png)
![2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3286708.png)






![Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate](/img/structure/B3286765.png)
![4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B3286776.png)
![5-[(4-Iodophenoxy)methyl]-2-furaldehyde](/img/structure/B3286786.png)

